Melamine, formaldehyde, p-toluenesulfonamide resin

Description

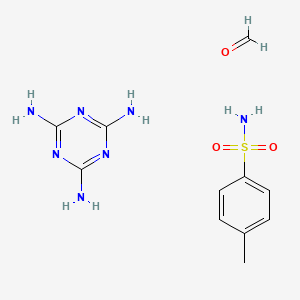

Melamine-formaldehyde-p-toluenesulfonamide resin (MF-pTS) is a thermosetting polymer synthesized through the polycondensation of melamine, formaldehyde, and p-toluenesulfonamide. This resin combines the inherent properties of melamine-formaldehyde (MF) resins—such as high nitrogen content, flame retardancy, and thermal stability—with enhanced sulfonic acid functionality introduced via p-toluenesulfonamide modification. The synthesis typically involves two stages:

- Methylolation: Melamine reacts with formaldehyde under alkaline conditions to form methylolmelamines .

- Condensation and Sulfonation: p-Toluenesulfonamide is incorporated during or after condensation, introducing sulfonic acid groups (-SO₃H) that improve hydrophilicity, catalytic activity, and mechanical resilience .

MF-pTS resins exhibit superior crosslinking density, chemical resistance, and reduced free formaldehyde emissions compared to unmodified MF resins. They are widely used in coatings, adhesives, and as superplasticizers in construction materials .

Properties

CAS No. |

25067-00-9 |

|---|---|

Molecular Formula |

C11H17N7O3S |

Molecular Weight |

327.37 g/mol |

IUPAC Name |

formaldehyde;4-methylbenzenesulfonamide;1,3,5-triazine-2,4,6-triamine |

InChI |

InChI=1S/C7H9NO2S.C3H6N6.CH2O/c1-6-2-4-7(5-3-6)11(8,9)10;4-1-7-2(5)9-3(6)8-1;1-2/h2-5H,1H3,(H2,8,9,10);(H6,4,5,6,7,8,9);1H2 |

InChI Key |

MDIVCFDNUUVLFC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N.C=O.C1(=NC(=NC(=N1)N)N)N |

Related CAS |

25067-00-9 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of melamine, formaldehyde, p-toluenesulfonamide resin involves the reaction of melamine with formaldehyde and p-toluenesulfonamide under controlled conditions. The reaction typically occurs in an alkaline medium, with a molar ratio of melamine to formaldehyde of 1:3 . The process involves the formation of methylol groups, which then undergo condensation to form methylene bridges, resulting in a cross-linked polymer network .

Industrial Production Methods

Industrial production of this resin involves large-scale batch or continuous processes. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired properties of the final product. The resin is then cured to form a solid, infusible material that can be used in various applications .

Chemical Reactions Analysis

Types of Reactions

Melamine, formaldehyde, p-toluenesulfonamide resin undergoes several types of chemical reactions, including:

Condensation Reactions: Formation of methylene bridges from methylol groups.

Oxidation and Reduction: The resin can undergo oxidation and reduction reactions, although these are less common.

Substitution Reactions: The amino groups in melamine can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include formaldehyde, melamine, and p-toluenesulfonamide. The reactions typically occur under alkaline conditions, with temperatures ranging from 75°C to 160°C .

Major Products

The major products formed from these reactions are cross-linked polymer networks with high thermal stability and mechanical strength .

Scientific Research Applications

Laminated Structures

Melamine, formaldehyde, p-toluenesulfonamide resin is extensively used in the production of laminated materials for furniture and flooring. The resin's strong adhesive properties allow it to bond layers of materials effectively, resulting in durable and aesthetically pleasing surfaces.

Case Study: Decorative Laminates

- Materials Used : Kraft paper impregnated with phenol-formaldehyde resin and alpha cellulose print sheets.

- Process : The laminates are prepared by pressing the assemblies at high temperatures (290°F) for a specified duration.

- Results : Laminates produced using this resin exhibit superior gloss and clarity compared to those made with traditional resins, enhancing their marketability .

Adhesives

The resin serves as a bonding agent in wood products and laminates due to its strong adhesive properties. It is particularly effective in applications requiring moisture resistance and durability.

Case Study: Wood Products

- Application : Used in the manufacture of plywood and particleboard.

- Performance : The adhesive strength of this compound is significantly higher than that of conventional adhesives, providing enhanced structural integrity .

Coating Materials

Recent advancements have explored the use of melamine-formaldehyde resin-based nanocomposites as coating materials. These coatings provide improved mechanical properties and resistance to environmental factors.

Research Findings

- Nanocomposite Development : Incorporation of nanomaterials into melamine-formaldehyde resins has shown promising results in enhancing performance characteristics such as scratch resistance and thermal stability .

- Application Areas : Suitable for automotive and industrial coatings where durability is critical.

Electrical Insulation

Due to its excellent dielectric properties, this compound is used in electrical insulation applications.

Performance Metrics

- Dielectric Strength : Exhibits high dielectric strength, making it ideal for use in electrical components where insulation is paramount.

- Thermal Stability : Maintains performance under high-temperature conditions typical in electrical applications .

Molding Compounds

The resin is also utilized in producing molding compounds for various industrial applications due to its ability to retain shape under heat and pressure.

Advantages

- Shape Retention : The thermosetting nature allows for complex shapes to be molded without deformation upon curing.

- Durability : Molding compounds made from this resin are resistant to chemicals and physical wear .

Summary Data Table

| Application Area | Key Properties | Performance Benefits |

|---|---|---|

| Laminated Structures | High adhesive strength | Durable surfaces with enhanced gloss |

| Adhesives | Strong bonding capabilities | Moisture resistance |

| Coating Materials | Improved mechanical properties | Enhanced scratch resistance |

| Electrical Insulation | High dielectric strength | Excellent thermal stability |

| Molding Compounds | Shape retention | Resistance to chemicals |

Mechanism of Action

The mechanism of action of melamine, formaldehyde, p-toluenesulfonamide resin involves the formation of a cross-linked polymer network through condensation reactions. The molecular targets include the amino groups in melamine, which react with formaldehyde to form methylol groups. These groups then undergo further condensation to form methylene bridges, resulting in a stable, cross-linked structure .

Comparison with Similar Compounds

Comparison with Similar Compounds

Urea-Formaldehyde (UF) Resins

Key Distinction : UF resins are cost-effective but suffer from high formaldehyde emissions and poor moisture resistance. MF-pTS resins address these limitations through sulfonation, enhancing durability and environmental safety .

Melamine-Urea-Formaldehyde (MUF) Resins

Key Distinction : MUF resins balance cost and performance but lack the sulfonic acid functionality of MF-pTS, which improves thermal stability and flame retardancy .

Benzoguanamine-Melamine-Formaldehyde (BMF) Resins

Key Distinction : BMF resins excel in flexibility and stain resistance but are less effective in high-temperature or chemically aggressive environments compared to MF-pTS .

Sulfonated Melamine-Formaldehyde (SMF) Resins

Key Distinction : SMF resins are tailored for construction, while MF-pTS resins leverage p-toluenesulfonamide’s stronger sulfonic groups for specialized catalytic and separation applications .

Research Findings and Performance Data

Table 1: Thermal and Mechanical Properties

| Resin Type | Decomposition Temp (°C) | Tensile Strength (MPa) | Flexural Modulus (GPa) | |

|---|---|---|---|---|

| UF | 200–220 | 25–30 | 2.5–3.0 | |

| MUF | 240–260 | 35–40 | 3.0–3.5 | |

| MF-pTS | 290–310 | 50–55 | 4.0–4.5 |

Biological Activity

Melamine, formaldehyde, p-toluenesulfonamide resin (commonly referred to as MFPT resin) is a thermosetting polymer extensively utilized in various industrial applications, particularly in the production of laminates and coatings. Its unique properties stem from the combination of melamine and formaldehyde, which form a durable network upon curing, while p-toluenesulfonamide serves as a modifier that enhances specific characteristics. This article delves into the biological activity of MFPT resin, focusing on its potential toxicity, interactions with biological systems, and implications for health and safety.

Composition

MFPT resin is synthesized through the reaction of melamine with formaldehyde in the presence of p-toluenesulfonamide. The typical molar ratios used during synthesis can significantly influence the properties of the final product. The reaction can be summarized as follows:

Physical Properties

- Thermal Stability : MFPT resins exhibit excellent thermal stability, making them suitable for high-temperature applications.

- Mechanical Strength : They possess high mechanical strength and resistance to wear, which is beneficial in applications requiring durability.

- Chemical Resistance : The resin shows good resistance to solvents and chemicals, enhancing its usability in various environments.

Toxicological Profile

Research indicates that MFPT resin can pose health risks due to its constituent components. Notably, both melamine and formaldehyde have been associated with various toxicological effects:

- Melamine : Known to cause renal toxicity in animals and humans when ingested in significant quantities. It can form insoluble complexes with uric acid leading to kidney damage .

- Formaldehyde : Classified as a probable human carcinogen by the International Agency for Research on Cancer (IARC). Exposure can lead to respiratory issues and skin irritation .

Migration Studies

Studies have demonstrated that both melamine and formaldehyde can migrate from MFPT resin into food simulants under specific conditions:

- In one study, migration levels of melamine reached up to 42.9 ppm when exposed to 4% acetic acid at elevated temperatures .

- Formaldehyde migration was also observed at levels of 14.2 ppm under similar conditions. These findings raise concerns regarding the safety of using MFPT resin in food contact materials.

Allergic Reactions

Contact allergic dermatitis has been reported in individuals exposed to MFPT resins, particularly those with sensitivities to formaldehyde or sulfonamide compounds . Patch testing often reveals negative reactions to formaldehyde alone, indicating that other components might be responsible for sensitization.

Case Study 1: Migration into Food Simulants

A comprehensive study evaluated the migration of melamine and formaldehyde from MFPT resin into food simulants under various conditions such as temperature and time. The highest recorded migration into food was 152 µg/kg when subjected to prolonged exposure at moderate sterilization temperatures . This study underscores the importance of evaluating the safety of materials intended for food contact.

Case Study 2: Toxicity Assessment in Animal Models

Research involving animal models has shown that exposure to melamine can lead to significant renal damage. In one experiment, rats administered melamine exhibited increased levels of cyanuric acid in their kidneys, particularly when exposed to Klebsiella terrigena, which converts melamine into more toxic forms . This highlights the potential risks associated with environmental exposure to MFPT resin.

Table 1: Migration Levels of Melamine and Formaldehyde

| Condition | Melamine Migration (ppm) | Formaldehyde Migration (ppm) |

|---|---|---|

| 60°C for 30 min | <1 | <1 |

| Room Temperature (26°C) | <1 | <1 |

| -20°C for several days | <1 | <1 |

| 95°C for 30 min (4% Acetic Acid) | 42.9 ± 7.2 | 14.2 ± 0.6 |

Table 2: Toxicological Effects of Components

Q & A

Q. What are the standard synthetic protocols for preparing melamine-formaldehyde (MF) resins, and how do reaction conditions influence resin properties?

Methodological Answer: MF resins are synthesized via condensation of melamine and formaldehyde under alkaline or acidic catalysis. Key variables include the formaldehyde/melamine molar ratio (typically 2:1 to 3:1), pH (8–9 for initial methylolation, adjusted to acidic for curing), and curing temperature (70–90°C). For reproducibility, monitor reaction progress using FTIR to track methylol group formation (-CH2OH, ~1,030 cm⁻¹) and gelation time. Higher formaldehyde ratios increase crosslinking but may raise residual formaldehyde emissions .

Q. How can researchers characterize the crosslinking density and thermal stability of MF-based resins?

Methodological Answer: Use thermogravimetric analysis (TGA) to assess thermal degradation (e.g., decomposition onset ~300°C for MF vs. ~200°C for urea-formaldehyde (UF)) and dynamic mechanical analysis (DMA) to measure storage modulus (indicative of crosslinking). Solvent extraction (e.g., boiling acetone for 6 hours) quantifies insoluble fractions, reflecting crosslink density. For p-toluenesulfonamide-modified resins, XPS can confirm sulfonic group incorporation .

Q. What methodologies are recommended for quantifying formaldehyde emissions in MF resin composites?

Methodological Answer: Employ the perforator method (EN 120) or desiccator test (JIS A 1460) for standardized emission measurements. For lab-scale analysis, HPLC with a DNPH (2,4-dinitrophenylhydrazine) derivatization step provides precise quantification. Adjust post-curing conditions (e.g., 120°C for 10 minutes) to reduce free formaldehyde by promoting residual crosslinking .

Advanced Research Questions

Q. How can the urea-melamine-formaldehyde (UMF) resin formulation be optimized to balance adhesive strength and hydrolytic stability in humid environments?

Methodological Answer: Conduct a factorial design varying urea/melamine ratios (e.g., 70:30 to 50:50) and formaldehyde content. Evaluate bond strength via tensile shear tests (ASTM D906) and hydrolytic stability using cyclic humidity chambers (85% RH, 50°C). Studies show that ≥20% melamine substitution improves water resistance but may require co-catalysts (e.g., ammonium sulfate) to mitigate delayed curing .

Q. What causes contradictory findings in the mechanical performance of MF composites when incorporating p-toluenesulfonamide, and how can these be resolved?

Methodological Answer: Contradictions often arise from incomplete sulfonation or phase separation during resin modification. Use FTIR to verify sulfonic group integration (~1,040 cm⁻¹ for S=O stretches) and SEM/EDS to check homogeneity. Optimize reaction time (e.g., 4–6 hours at 80°C) and stoichiometry (p-toluenesulfonamide:MF molar ratio ≤1:5) to prevent plasticization effects that reduce hardness .

Q. What advanced techniques are suitable for analyzing the flame-retardant mechanisms of MF resins in polymer blends?

Methodological Answer: Combine cone calorimetry (ASTM E1354) to measure heat release rate (HRR) and LOI (limiting oxygen index) testing. TGA-FTIR can identify gaseous decomposition products (e.g., NH3, HCN) that dilute flammable gases. Char residue analysis via SEM-EDX reveals nitrogen-rich carbon layers acting as thermal barriers .

Q. How can researchers mitigate the trade-off between mechanical strength and formaldehyde emission in recycled MF resin applications (e.g., MIP waste adhesives)?

Methodological Answer: Incorporate scavengers (e.g., lignin, tannins) at 5–10 wt% to bind free formaldehyde. Mechanical properties can be maintained by blending MIP waste with virgin MF resin (≥75% virgin content) and using nano-reinforcements (e.g., cellulose nanocrystals). Validate via internal bond strength tests (EN 319) and emission profiling .

Methodological Considerations

- Data Contradiction Analysis: When conflicting results arise (e.g., melamine improving thermal stability but reducing toughness), systematically vary one parameter (e.g., curing temperature) while holding others constant to isolate effects .

- Experimental Design: Use response surface methodology (RSM) for multi-variable optimization, particularly in resin formulations with >3 components (e.g., MF, urea, p-toluenesulfonamide) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.